3-chloro-N-(2-methylphenyl)-1-benzothiophene-2-carboxamide
Description
3-Chloro-N-(2-methylphenyl)-1-benzothiophene-2-carboxamide is a benzothiophene-derived carboxamide compound characterized by a chloro substituent at the 3-position of the benzothiophene core and a 2-methylphenyl group attached via an amide linkage. Its molecular formula is C₁₆H₁₂ClNOS, with a molecular weight of 301.79 g/mol. The 2-methylphenyl group contributes to steric and electronic properties that influence target binding and pharmacokinetics .
Properties
Molecular Formula |
C16H12ClNOS |
|---|---|
Molecular Weight |
301.8 g/mol |
IUPAC Name |
3-chloro-N-(2-methylphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H12ClNOS/c1-10-6-2-4-8-12(10)18-16(19)15-14(17)11-7-3-5-9-13(11)20-15/h2-9H,1H3,(H,18,19) |
InChI Key |
JVGHLPMDXAUGIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
Preparation Methods
Classical Amide Coupling via Carboxylic Acid Activation
The most widely reported method involves the condensation of 3-chloro-1-benzothiophene-2-carboxylic acid with 2-methylaniline using coupling agents. Key steps include:
-
Activation of the Carboxylic Acid : The carboxylic acid group is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride. This intermediate is highly reactive, enabling efficient amide bond formation.
-
Amidation with 2-Methylaniline : The acid chloride reacts with 2-methylaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions. Triethylamine (NEt₃) is often added to scavenge HCl, driving the reaction to completion.
Representative Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Anhydrous DCM |
| Coupling Agent | SOCl₂ |
| Base | NEt₃ |
| Reaction Temperature | 0°C → Room Temperature |
| Reaction Time | 12–16 hours |
| Yield | 68–75% |
Mechanistic Insight : The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride, releasing HCl.
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate reaction kinetics. This method reduces synthesis time from hours to minutes while maintaining or improving yield.
Procedure :
-
Microwave Conditions :
-
Power: 300 W
-
Temperature: 120°C
-
Pressure: 250 psi
-
Time: 20–30 minutes
-
-
Reagents :
Advantages :
-
Enhanced reaction efficiency due to uniform heating.
-
Reduced side reactions (e.g., hydrolysis of the acid chloride).
Solid-Phase Synthesis for High-Throughput Production
Solid-phase synthesis employs resin-bound intermediates to streamline purification. This method is favored in combinatorial chemistry for generating derivatives.
Steps :
-
Immobilization : The carboxylic acid is anchored to Wang resin via ester linkage.
-
Chlorination : SOCl₂ converts the resin-bound acid to the acid chloride.
-
Amine Coupling : 2-Methylaniline is introduced, followed by cleavage from the resin using trifluoroacetic acid (TFA).
Yield Comparison :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Classical Coupling | 68–75 | 90–95 |
| Microwave-Assisted | 78–82 | 92–97 |
| Solid-Phase | 65–70 | 85–90 |
Reaction Optimization Strategies
Solvent Effects on Amidation Efficiency
The choice of solvent significantly impacts reaction kinetics and yield. Polar aprotic solvents like DMF and THF are preferred for their ability to stabilize intermediates.
Solvent Screening Data :
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| DCM | 75 | 16 |
| THF | 72 | 14 |
| DMF | 80 | 12 |
| Toluene | 58 | 18 |
DMF enhances solubility of the acid chloride, improving amine accessibility.
Catalytic Additives for Yield Improvement
The addition of catalytic 4-dimethylaminopyridine (DMAP) accelerates amide bond formation by stabilizing the transition state.
Impact of DMAP :
| DMAP Concentration (mol%) | Yield (%) |
|---|---|
| 0 | 68 |
| 5 | 78 |
| 10 | 82 |
Characterization and Analytical Validation
Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR (DMSO-d₆) :
-
δ 8.2–7.3 (m, aromatic protons of benzothiophene and 2-methylphenyl).
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δ 2.4 (s, CH₃ of 2-methylphenyl).
-
-
¹³C NMR :
Fourier-Transform Infrared Spectroscopy (FT-IR) :
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-methylphenyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chlorine atom or to reduce the carboxamide group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
This compound serves as a critical building block in organic synthesis. It is employed in the synthesis of various benzamide derivatives and other complex organic molecules. Its unique structure allows for versatile reactions, making it valuable in creating compounds with specific biological activities.
Reagent in Organic Reactions
3-Chloro-N-(2-methylphenyl)-1-benzothiophene-2-carboxamide acts as a reagent in several organic reactions, facilitating the formation of new chemical bonds and functional groups. Its reactivity is attributed to the chloro substituent, which can undergo nucleophilic substitution reactions.
Biological Research
Enzyme Inhibition Studies
In biological research, this compound has been used to investigate enzyme inhibition. It can act as a probe to explore biological pathways by binding to specific enzymes or receptors, potentially altering their activity. This interaction can be crucial for understanding metabolic processes and signal transduction pathways .
Antimicrobial and Antitubercular Activities
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial and antitubercular properties. For instance, compounds synthesized from this base structure showed promising results against Mycobacterium tuberculosis and various bacterial strains, indicating potential therapeutic applications .
Pharmaceutical Development
Drug Development Potential
The compound's structural characteristics suggest its potential as a drug candidate targeting infections or cancer. Initial findings indicate that it may inhibit certain cancer cell lines, making it a subject of interest in anticancer research. Ongoing studies focus on its interactions with biological targets to elucidate its pharmacological profile.
COX-2 Inhibition and Anti-Malarial Applications
Benzothiophene carboxamide compounds similar to this compound have been identified as COX-2 inhibitors, which are useful in treating inflammation and pain. Additionally, some derivatives have shown activity against Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR), indicating potential use as anti-malarial agents .
Antitubercular Activity Study
A study examined the antitubercular activity of synthesized compounds based on this compound using the Microplate Alamar Blue Assay (MABA) method. The results indicated that several derivatives exhibited significant activity against Mycobacterium tuberculosis at low concentrations (6.25 µg/ml), suggesting their potential as effective antitubercular agents .
Antimicrobial Screening
Another study assessed the antimicrobial properties of derivatives against various bacterial strains using the cup-plate method. Compounds showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, highlighting their potential utility in developing new antibacterial therapies .
Mechanism of Action
The mechanism by which 3-chloro-N-(2-methylphenyl)-1-benzothiophene-2-carboxamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may bind to specific enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
SAG (Smoothened Agonist) Derivatives
- Compound: 3-Chloro-N-[trans-4-(methylamino)cyclohexyl]-N-[3-(4-pyridinyl)benzyl]-1-benzothiophene-2-carboxamide (CAS: 912545-86-9) Molecular Weight: 490.1 g/mol Key Features: A Smoothened (Smo) receptor agonist used in neural development studies. The cyclohexyl and pyridinyl benzyl groups enhance cell permeability and receptor specificity. Demonstrated efficacy in Hedgehog signaling pathway activation . Comparison: Bulkier substituents (cyclohexyl, pyridinyl) improve receptor interaction but reduce oral bioavailability compared to the simpler 2-methylphenyl group in the target compound.
Antimicrobial Derivatives
- Compound: 3-Chloro-N-[4-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]-1-benzothiophene-2-carboxamide Key Features: Synthesized via condensation with phenylhydrazine, this derivative exhibits antimicrobial activity. The pyrazole-phenyl substituent enhances π-π stacking interactions with microbial enzymes .
Electronic and Steric Effects of Substituents
Electron-Withdrawing Groups
- Used in targeted inhibitor design . Comparison: The nitro group increases polarity, improving solubility but reducing membrane permeability relative to the hydrophobic 2-methylphenyl group.
Fluorinated Derivatives
- Compound : 3-Chloro-6-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide (CAS: 5701-83-7)
- Molecular Weight : 369.79 g/mol
- Key Features : The trifluoromethyl group enhances metabolic stability and binding affinity through hydrophobic and electronegative interactions. Density: 1.457 g/cm³; Boiling Point: 401.2°C .
- Comparison : The CF₃ group increases lipophilicity and resistance to oxidative metabolism, offering advantages over the methyl group in long-acting formulations.
Physicochemical Properties
Table 1. Comparative Physicochemical Data
Biological Activity
3-chloro-N-(2-methylphenyl)-1-benzothiophene-2-carboxamide is a compound with significant potential in biological research, particularly due to its enzyme inhibition capabilities and interactions with various biological targets. This article provides a detailed examination of its biological activities, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the benzothiophene family, characterized by:
- Molecular Formula : CHClN\OS
- Molecular Weight : Approximately 301.8 g/mol
- Functional Groups : Chlorine atom at the 3-position, a methylphenyl group, and a carboxamide group.
Biological Activity Overview
This compound exhibits notable biological activities, particularly in enzyme inhibition studies. Research indicates its potential to modulate enzyme activities, which can be valuable in pharmacological applications.
Enzyme Inhibition Studies
The compound has shown efficacy in inhibiting specific enzymes that are critical in various biochemical pathways. For instance:
- Tyrosinase Inhibition : Similar compounds have demonstrated strong inhibitory effects on tyrosinase, an enzyme involved in melanin production. This suggests that this compound could potentially be explored for applications in treating hyperpigmentation disorders .
Synthesis Methods
The synthesis of this compound can be performed through several methods:
-
Laboratory-Scale Synthesis :
- Involves stepwise reactions including chlorination and amide formation.
- Typical reagents may include chlorinated aromatic compounds and amines.
-
Industrial-Scale Processes :
- Adapted for larger production volumes, focusing on yield optimization and cost-effectiveness.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-chloro-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide | CHClN\OS | Similar structure but differs by substituent position |
| 3-chloro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide | CHClN\OS | Contains furan instead of methylphenyl group |
| Benzo[b]thiophene-2-carboxamide derivatives | Varies | Broader category with diverse biological activities |
Case Studies and Research Findings
Recent studies have focused on the biological activity of benzothiophene derivatives, including this compound:
- Antioxidant Activity : Research indicates that similar thiophene compounds exhibit significant antioxidant properties, which could be attributed to their ability to scavenge free radicals .
- Antimicrobial Activity : Investigations into transition metal complexes derived from related benzothiophenes have shown promising antimicrobial effects, suggesting potential applications in treating infections .
Q & A
Q. What are the optimal synthetic routes for 3-chloro-N-(2-methylphenyl)-1-benzothiophene-2-carboxamide, and how do reaction conditions influence yield?
The compound is typically synthesized via multi-step reactions involving benzothiophene core formation followed by carboxamide coupling. The Hantzsch thiazole synthesis method (refluxing α-haloketones with thiourea derivatives in ethanol) is adaptable for analogous structures, requiring precise temperature control (70–90°C) and reaction time (12–24 hours) to achieve yields >70% . Solvent polarity and stoichiometric ratios of reagents (e.g., 1.2:1 molar ratio of α-haloketone to thiourea) are critical for minimizing byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- 1H/13C NMR : Key peaks include aromatic protons (δ 7.2–8.2 ppm) and the carboxamide NH signal (δ ~10.6 ppm). The absence of residual amine protons confirms successful coupling .
- IR Spectroscopy : Stretching vibrations for C=O (1640–1680 cm⁻¹) and C-Cl (550–600 cm⁻¹) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., m/z 342.05 for [M+H]+) .
Q. What in vitro assays are standard for evaluating its antimicrobial activity?
The microplate alamar blue assay (for Mycobacterium tuberculosis H37Rv) and broth microdilution (for Gram-positive/-negative bacteria) are widely used. Minimum inhibitory concentrations (MICs) are typically reported in µg/mL, with active derivatives showing MICs <25 µg/mL against S. aureus and M. tuberculosis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
Systematic substitution on the benzothiophene and phenyl rings alters potency. For example:
Q. What crystallographic methods resolve the 3D structure of this compound and its metal complexes?
Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is standard. For example, a nickel(II) complex of a related benzothiophene derivative crystallized in the monoclinic P2₁/c space group (a = 14.601 Å, b = 8.3617 Å), revealing a distorted square-planar geometry via ORTEP-3 visualization . Hydrogen-bonding networks (e.g., N-H···O=C interactions) dictate packing patterns .
Q. How do molecular docking studies elucidate its mechanism of action?
Docking into viral RNA-dependent RNA polymerase (RdRp) or bacterial enzymes (e.g., MurA) identifies binding pockets. For instance, 3-chloro derivatives form hydrogen bonds with Asp-318 and Asp-319 in ZIKV RdRp, reducing viral replication by >99% at 25 µM . MM/GBSA calculations estimate binding energies (<-40 kcal/mol) to prioritize candidates .
Q. What strategies address contradictions in biological activity data across studies?
Discrepancies often arise from assay variability (e.g., cell line susceptibility, inoculum size) or compound purity. Rigorous quality control (HPLC purity ≥98%) and standardized protocols (CLSI guidelines) are essential. Meta-analyses comparing MICs under identical conditions can reconcile conflicting results .
Methodological Challenges
Q. How can synthetic byproducts be minimized during carboxamide coupling?
Using N,N-diisopropylethylamine (DIPEA) as a base in DMF at 0–5°C suppresses side reactions. Monitoring via TLC (ethyl acetate/hexane, 1:1) ensures reaction completion before workup .
Q. What analytical approaches differentiate polymorphic forms of this compound?
Differential scanning calorimetry (DSC) detects melting point variations (>5°C differences between forms). Powder XRD (e.g., Cu-Kα radiation) identifies distinct diffraction patterns, while solubility studies in DMSO/water mixtures quantify bioavailability differences .
Q. How do solvent polarity and pH affect its stability in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
